N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-6-formylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-17(14,15)12-9-5-11-7(6-13)4-10(9)16-8-2-3-8/h4-6,8,12H,2-3H2,1H3 |
InChI Key |
ZFGOJZQOJZNPFL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(N=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-6-formylpyridine with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(4-Cyclopropoxy-6-carboxypyridin-3-YL)methanesulfonamide.
Reduction: N-(4-Cyclopropoxy-6-hydroxymethylpyridin-3-YL)methanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methanesulfonamide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide .
- N-(4-Cyclopropoxy-6-formylpyridin-4-YL)methanesulfonamide .
Uniqueness
N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the cyclopropoxy group adds to its structural uniqueness and potential for diverse chemical transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
